molecular formula C16H13Cl2N7S B4672615 4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4672615
M. Wt: 406.3 g/mol
InChI Key: JQXOBEKZMHRHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of pyrazole and triazole rings, along with a dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine derivatives, dichlorobenzyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved depend on the specific biological context but often include modulation of signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
  • 4-[(E)-(2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE

Uniqueness

The uniqueness of 4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

4-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-(pyrazol-1-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N7S/c17-12-3-2-11(14(18)6-12)8-24-9-13(7-20-24)25-15(21-22-16(25)26)10-23-5-1-4-19-23/h1-7,9H,8,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXOBEKZMHRHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=NNC(=S)N2C3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.